
3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one is a heterocyclic compound that combines the structural features of indole and quinazolinone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one typically involves the condensation of indole derivatives with quinazolinone precursors. One common method is the reaction of 3-(chloromethyl)quinazolin-4(3H)-one with indole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in inhibiting certain enzymes and receptors involved in disease processes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of protein kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione: A potent inhibitor of protein kinase C isotypes.
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine: An effective molecular skeleton for developing reversible/irreversible pan-HER inhibitors.
Uniqueness
3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one is unique due to its dual indole and quinazolinone structure, which allows it to interact with a wide range of biological targets. This structural combination enhances its potential as a versatile pharmacophore in drug discovery.
Eigenschaften
CAS-Nummer |
88514-37-8 |
|---|---|
Molekularformel |
C17H13N3O |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
3-(1H-indol-3-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C17H13N3O/c21-17-14-6-2-4-8-16(14)19-11-20(17)10-12-9-18-15-7-3-1-5-13(12)15/h1-9,11,18H,10H2 |
InChI-Schlüssel |
FWIDZNGJFPFTJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845264.png)
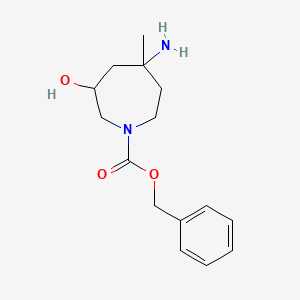
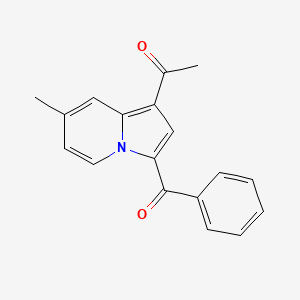
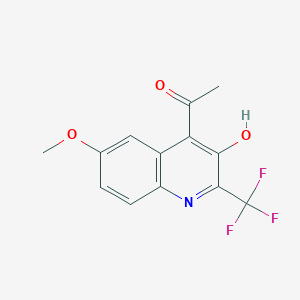
![Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845285.png)

![1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11845290.png)

![N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine](/img/structure/B11845311.png)
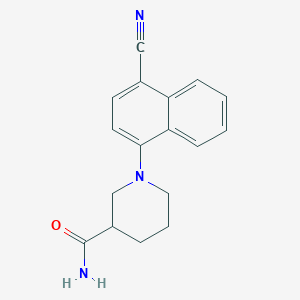


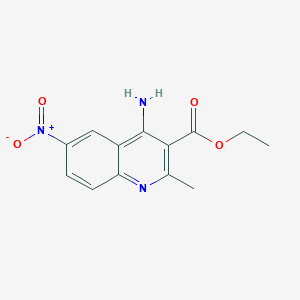
![3-((4-Chlorobenzyl)oxy)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11845356.png)
